3-methyl-6-((6-methylpyridin-2-yl)amino)pyrimidin-4(3H)-one
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説明
3-methyl-6-((6-methylpyridin-2-yl)amino)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as JNJ-42756493 and has been extensively studied for its mechanism of action and physiological effects.
科学的研究の応用
Hybrid Catalysts in Pyrimidine Synthesis
Hybrid catalysts have significant applications in synthesizing pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), highlighting their importance in medicinal and pharmaceutical industries. The use of diversified hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts facilitates the development of pyrimidine scaffolds, which are critical for creating lead molecules in drug development (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives in Anti-Inflammatory Research
Research on pyrimidine derivatives has shown that they exhibit a range of pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against the expression and activities of certain inflammatory mediators, making pyrimidine derivatives potential candidates for developing new anti-inflammatory agents (Rashid et al., 2021).
Pyrimidines in Pharmacologically Active Compounds
Pyrimidine derivatives represent a vast class of organic compounds with a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and antifungal properties. This diversity underscores the potential of pyrimidine cores as scaffolds for developing new biologically active compounds, indicating a promising avenue for future drug discovery and development (Chiriapkin, 2022).
Pyrimidines in Food Flavor Chemistry
Branched aldehydes derived from pyrimidines play a crucial role in the flavor profiles of many foods. The synthesis and breakdown pathways of these aldehydes from amino acids significantly influence food flavor, especially in fermented products. Understanding these metabolic conversions helps control the formation of desired flavor compounds in food production (Smit, Engels, & Smit, 2009).
特性
IUPAC Name |
3-methyl-6-[(6-methylpyridin-2-yl)amino]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-4-3-5-9(13-8)14-10-6-11(16)15(2)7-12-10/h3-7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZICHNFAPCYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=CC(=O)N(C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-((6-methylpyridin-2-yl)amino)pyrimidin-4(3H)-one |
試験管内研究製品の免責事項と情報
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